molecular formula C15H30BNO2 B6230391 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane CAS No. 2246652-60-6

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane

Cat. No.: B6230391
CAS No.: 2246652-60-6
M. Wt: 267.22 g/mol
InChI Key: ZLHWOGKVIXMRPR-UHFFFAOYSA-N
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Description

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane is a chemical compound that features a boron-containing dioxaborolane ring attached to a propyl chain, which is further connected to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane involves its interaction with molecular targets through its boron-containing moiety. The boron atom can form reversible covalent bonds with various biomolecules, influencing biological pathways and processes . This property is particularly useful in medicinal chemistry, where the compound can act as a ligand or inhibitor in enzyme-catalyzed reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane is unique due to its combination of a dioxaborolane ring and an azepane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for specialized applications in organic synthesis and material science .

Properties

CAS No.

2246652-60-6

Molecular Formula

C15H30BNO2

Molecular Weight

267.22 g/mol

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane

InChI

InChI=1S/C15H30BNO2/c1-14(2)15(3,4)19-16(18-14)10-9-13-17-11-7-5-6-8-12-17/h5-13H2,1-4H3

InChI Key

ZLHWOGKVIXMRPR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCN2CCCCCC2

Purity

0

Origin of Product

United States

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